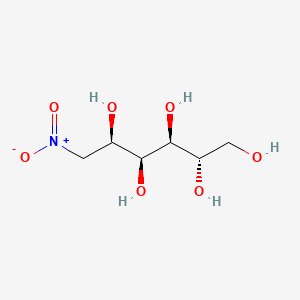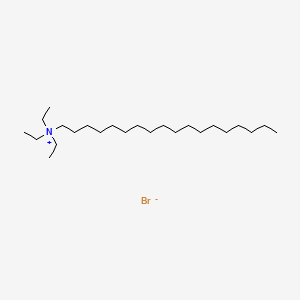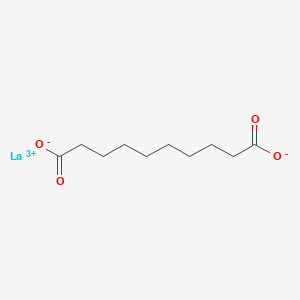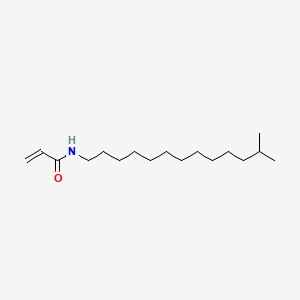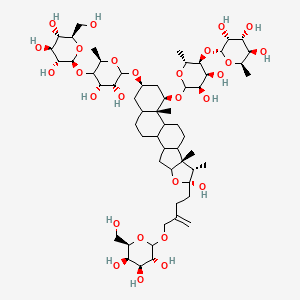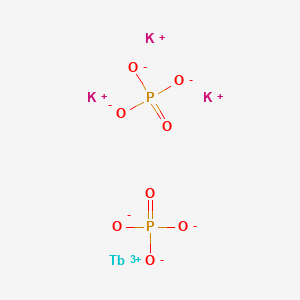
Tripotassium terbium bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium terbium bis(phosphate) is an inorganic compound with the chemical formula K₃Tb(PO₄)₂. This compound is of interest due to its unique properties and potential applications in various scientific fields. It is composed of potassium, terbium, and phosphate ions, forming a crystalline structure that exhibits interesting optical and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium terbium bis(phosphate) typically involves the reaction of terbium nitrate with potassium phosphate in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{Tb(NO₃)₃} + 3\text{K₃PO₄} \rightarrow \text{K₃Tb(PO₄)₂} + 3\text{KNO₃} ]
The reaction is usually conducted at elevated temperatures to facilitate the dissolution of the reactants and the subsequent crystallization of the product. The resulting crystals are then filtered, washed, and dried to obtain pure tripotassium terbium bis(phosphate).
Industrial Production Methods
Industrial production of tripotassium terbium bis(phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The industrial process may also include additional purification steps, such as recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Tripotassium terbium bis(phosphate) can undergo various chemical reactions, including:
Oxidation: The terbium ion in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The terbium ion can also be reduced to lower oxidation states.
Substitution: The phosphate ions in the compound can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the terbium ion.
Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed to reduce the terbium ion.
Substitution: Substitution reactions can be carried out using various anions, such as sulfate or carbonate, under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation states of terbium, such as terbium(IV) phosphate.
Reduction: Lower oxidation states of terbium, such as terbium(II) phosphate.
Substitution: Compounds with substituted anions, such as tripotassium terbium sulfate or tripotassium terbium carbonate.
Scientific Research Applications
Tripotassium terbium bis(phosphate) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other terbium-containing compounds and materials.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, such as in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, such as phosphors for lighting and display technologies.
Mechanism of Action
The mechanism of action of tripotassium terbium bis(phosphate) is primarily related to its electronic and optical properties. The terbium ion in the compound can interact with light, leading to luminescence. This property is exploited in various applications, such as in phosphors for lighting and display technologies. The molecular targets and pathways involved in these interactions are related to the electronic transitions of the terbium ion.
Comparison with Similar Compounds
Similar Compounds
Tripotassium phosphate (K₃PO₄): A similar compound that contains potassium and phosphate ions but lacks the terbium ion.
Terbium phosphate (TbPO₄): Contains terbium and phosphate ions but lacks the potassium ions.
Tripotassium terbium sulfate (K₃Tb(SO₄)₂): A compound similar to tripotassium terbium bis(phosphate) but with sulfate ions instead of phosphate ions.
Uniqueness
Tripotassium terbium bis(phosphate) is unique due to the presence of both potassium and terbium ions in its structure. This combination imparts distinct electronic and optical properties to the compound, making it valuable for specific applications, such as in phosphors and bioimaging agents. The presence of terbium ions also allows for unique luminescent properties that are not observed in similar compounds without terbium.
Properties
CAS No. |
56080-92-3 |
|---|---|
Molecular Formula |
K3O8P2Tb |
Molecular Weight |
466.16 g/mol |
IUPAC Name |
tripotassium;terbium(3+);diphosphate |
InChI |
InChI=1S/3K.2H3O4P.Tb/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);/q3*+1;;;+3/p-6 |
InChI Key |
VMFYABVFQSWUMK-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


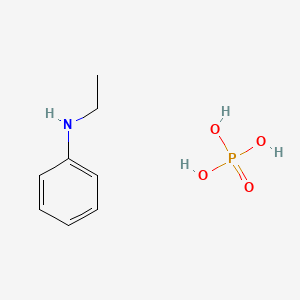

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine;hydrochloride](/img/structure/B12645077.png)
